1-(4-Methylpiperazin-1-yl)propan-2-amine
Overview
Description
1-(4-Methylpiperazin-1-yl)propan-2-amine, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAA is a derivative of piperazine and has been synthesized in various ways for its use in pharmaceutical research.
Scientific Research Applications
Dopamine D4 Receptor Agonists for Erectile Dysfunction
Research has highlighted the design of dopamine D4 receptor agonists, such as 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes, through modification of known agonists to improve stability and efficacy. These compounds, particularly those with a two-methylene linker between the oxime group and the N-1-piperazine ring, demonstrated favorable pharmacokinetic profiles and showed in vivo activity in rat models for erectile dysfunction, comparable to apomorphine, suggesting potential therapeutic applications in this area (Kolasa et al., 2006).
Antipsychotic Agents
Studies on new pyridobenzoxazepine derivatives with various heterocyclic amine side chains have explored their affinity for dopamine and serotonin receptors, indicating their potential as second-generation antipsychotic agents. Certain compounds showed significant effects on dopamine and serotonin receptors density in various brain areas after repeated treatment, suggesting their further development as novel antipsychotic drugs (Liégeois et al., 2012).
Anticonvulsant Agents
Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, combining chemical fragments of known antiepileptic drugs, has yielded molecules with broad spectra of activity across several seizure models. These findings indicate the potential of such compounds in developing new anticonvulsant therapies (Kamiński et al., 2015).
H1-antihistaminic Agents
The synthesis of novel quinazolin-4-(3H)-ones as potential H1-antihistaminic agents demonstrated significant in vivo activity in protecting animals from histamine-induced bronchospasm, with one compound showing comparable protection to the reference standard and negligible sedation. This suggests a promising direction for developing new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFQIQMAIQSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586467 | |
Record name | 1-(4-Methylpiperazin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54151-53-0 | |
Record name | 1-(4-Methylpiperazin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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